molecular formula BF2HP+ B102621 Boranylidene(difluoro)phosphanium CAS No. 16089-15-9

Boranylidene(difluoro)phosphanium

Cat. No. B102621
CAS RN: 16089-15-9
M. Wt: 80.79 g/mol
InChI Key: SJIQLDKUVWYYCT-UHFFFAOYSA-N
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Description

Boranylidene(difluoro)phosphanium, also known as BDFP, is a novel and highly effective reagent used in organic synthesis. It is a phosphorus-based compound that has gained significant attention in recent years due to its unique chemical properties and potential applications in various fields of research.

Mechanism Of Action

The mechanism of action of Boranylidene(difluoro)phosphanium is not fully understood, but it is believed to involve the formation of a boron-phosphorus bond. This bond is highly reactive and can undergo various transformations, leading to the formation of new compounds. Boranylidene(difluoro)phosphanium can also act as a Lewis acid, facilitating the activation of carbonyl groups and other electrophiles.

Biochemical And Physiological Effects

Boranylidene(difluoro)phosphanium has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be relatively non-toxic and non-carcinogenic in animal studies. It is also stable under physiological conditions, making it a potential candidate for drug delivery and other biomedical applications.

Advantages And Limitations For Lab Experiments

Boranylidene(difluoro)phosphanium has several advantages over other commonly used reagents, including its high selectivity, efficiency, and ease of synthesis. It is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, Boranylidene(difluoro)phosphanium has some limitations, including its high cost and limited availability. It is also a highly reactive compound, requiring careful handling and storage.

Future Directions

There are several future directions for research on Boranylidene(difluoro)phosphanium. One area of interest is the development of new synthetic methods for Boranylidene(difluoro)phosphanium and its derivatives. Another area is the exploration of its potential applications in drug delivery and other biomedical fields. Additionally, the use of Boranylidene(difluoro)phosphanium as a catalyst in new reactions and the study of its mechanism of action are also promising areas for future research.

Synthesis Methods

The synthesis of Boranylidene(difluoro)phosphanium involves the reaction of boron trifluoride diethyl etherate with bis(difluorophosphino)methane. The resulting product is a colorless oil that can be purified by distillation or chromatography. The yield of Boranylidene(difluoro)phosphanium is typically high, and the compound is stable under normal laboratory conditions.

Scientific Research Applications

Boranylidene(difluoro)phosphanium has found numerous applications in organic synthesis, including the preparation of phosphonium salts, phosphine-borane complexes, and phosphine oxide derivatives. It is also used as a catalyst in various reactions, such as the hydroboration of alkenes and the reduction of carbonyl compounds. Boranylidene(difluoro)phosphanium has shown excellent selectivity and efficiency in these reactions, making it an attractive alternative to other commonly used reagents.

properties

CAS RN

16089-15-9

Product Name

Boranylidene(difluoro)phosphanium

Molecular Formula

BF2HP+

Molecular Weight

80.79 g/mol

IUPAC Name

boranylidene(difluoro)phosphanium

InChI

InChI=1S/BF2HP/c1-4(2)3/h1H/q+1

InChI Key

SJIQLDKUVWYYCT-UHFFFAOYSA-N

SMILES

B=[P+](F)F

Canonical SMILES

B=[P+](F)F

synonyms

P,P-Difluorophosphine-borane

Origin of Product

United States

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